AC 187

Amylin receptor pharmacology Peptide antagonist selectivity Calcitonin receptor family

AC 187 is an orally active amylin receptor antagonist (IC50 = 0.48 nM) with 38-fold selectivity over calcitonin and 400-fold over CGRP receptors. Choose this specific N-terminally truncated and C-terminally modified peptide for reproducible, compound-specific studies in amylin-mediated pathways. Its defined pharmacology distinguishes it from generic fragments, ensuring reliable metabolic, neuroprotective, and nociceptive signaling experiments. High purity ensures robust and reproducible results.

Molecular Formula C127H205N37O40
Molecular Weight 2890.2 g/mol
Cat. No. B549430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC 187
SynonymsAC 187
AC-187
AC187
acetyl-(Asn30,Tyr32)sCT(8-37)
acetyl-(asparagyl(30),tyrosyl(32))sCT(8-37)
Molecular FormulaC127H205N37O40
Molecular Weight2890.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C
InChIInChI=1S/C127H205N37O40/c1-59(2)44-81(156-122(200)99(63(9)10)142-68(15)171)105(183)139-54-96(178)143-74(22-16-18-40-128)106(184)151-84(47-62(7)8)114(192)159-90(57-166)119(197)148-77(34-37-92(130)174)108(186)146-79(36-39-98(180)181)109(187)153-83(46-61(5)6)113(191)154-85(50-71-53-137-58-141-71)115(193)145-75(23-17-19-41-129)107(185)152-82(45-60(3)4)112(190)147-78(35-38-93(131)175)111(189)162-103(67(14)170)125(203)158-88(49-70-28-32-73(173)33-29-70)126(204)164-43-21-25-91(164)120(198)149-76(24-20-42-138-127(135)136)110(188)161-102(66(13)169)124(202)157-87(52-95(133)177)117(195)160-100(64(11)167)121(199)140-55-97(179)144-89(56-165)118(196)155-86(51-94(132)176)116(194)163-101(65(12)168)123(201)150-80(104(134)182)48-69-26-30-72(172)31-27-69/h26-33,53,58-67,74-91,99-103,165-170,172-173H,16-25,34-52,54-57,128-129H2,1-15H3,(H2,130,174)(H2,131,175)(H2,132,176)(H2,133,177)(H2,134,182)(H,137,141)(H,139,183)(H,140,199)(H,142,171)(H,143,178)(H,144,179)(H,145,193)(H,146,186)(H,147,190)(H,148,197)(H,149,198)(H,150,201)(H,151,184)(H,152,185)(H,153,187)(H,154,191)(H,155,196)(H,156,200)(H,157,202)(H,158,203)(H,159,192)(H,160,195)(H,161,188)(H,162,189)(H,163,194)(H,180,181)(H4,135,136,138)/t64-,65-,66-,67-,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,99+,100+,101+,102+,103+/m1/s1
InChIKeyZLFXHYNEZYAYPG-AABHONRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
SolubilitySoluble in water
Storage-20°C

Salmon Calcitonin (8-32) Reduced (AC 187) for Sale – CAS 151804-77-2 Amylin Receptor Antagonist Research Compound Procurement Guide


Salmon calcitonin (8-32) reduced, commonly designated as AC 187 (CAS 151804-77-2), is an N-terminally truncated, C-terminally modified peptide fragment derived from salmon calcitonin . Specifically, it comprises amino acids 8 through 32 of the full-length salmon calcitonin sequence with an N-terminal acetyl group and C-terminal modifications (Asn30, Tyr32-NH2) [1]. This compound functions as a potent and orally bioactive antagonist of amylin receptors and also exhibits antagonist activity at calcitonin receptors .

Why Researchers Cannot Substitute Generic Amylin Antagonists for Salmon Calcitonin (8-32) Reduced


Generic substitution within the amylin/calcitonin antagonist class is invalid because receptor selectivity, binding kinetics, and functional pharmacology vary dramatically with even minor sequence modifications. While the unmodified fragment sCT(8-32) and related peptides like AC413 or CGRP(8-37) all possess antagonist activity, their receptor subtype discrimination profiles are distinct [1]. For instance, sCT(8-32) does not strongly discriminate between CT and AMY receptors, whereas AC187 (Salmon calcitonin (8-32) reduced) demonstrates markedly enhanced selectivity for amylin receptors over calcitonin and CGRP receptors [2]. Furthermore, binding reversibility characteristics differ fundamentally between agonists and truncated antagonists, with sCT(8-32)-based antagonists exhibiting rapid and complete dissociation while full-length agonists bind poorly reversibly [3]. These pharmacological distinctions mandate compound-specific procurement for reproducible experimental outcomes.

Salmon Calcitonin (8-32) Reduced (AC 187) Quantitative Evidence Guide: Direct Comparative Data for Scientific Selection


AC 187 Exhibits 38-Fold and 400-Fold Selectivity for Amylin Receptors over Calcitonin and CGRP Receptors Respectively

Salmon calcitonin (8-32) reduced (AC 187) demonstrates quantifiable selectivity for amylin receptors relative to closely related receptors within the calcitonin peptide family. Direct selectivity ratios established that AC 187 is 38-fold more selective for amylin receptors compared to calcitonin receptors, and 400-fold more selective compared to CGRP receptors . This contrasts with the unmodified fragment sCT(8-32), which does not discriminate strongly between CT and AMY receptors [1].

Amylin receptor pharmacology Peptide antagonist selectivity Calcitonin receptor family

AC 187 Binds Amylin Receptors with Sub-Nanomolar Affinity (IC50 0.48 nM; Ki 0.275 nM)

Salmon calcitonin (8-32) reduced (AC 187) exhibits potent, sub-nanomolar binding affinity for amylin receptors. Quantitative binding studies report an IC50 of 0.48 nM and a Ki of 0.275 nM for AC 187 at amylin receptors . For comparative context, photoactive analogues of the unmodified antagonist sCT(8-32) bearing Bpa substitutions exhibit IC50 values in the 2-20 nM range at the calcitonin receptor [1], while full-length salmon calcitonin binds human CTR2 with IC50 values ranging from 0.134 to 0.933 nM depending on the assay conditions [2].

Amylin receptor antagonist Peptide binding affinity Competitive antagonist

AC 187 Antagonizes Human Amylin Receptors AMY1a and AMY3a with pKB Values of 7.3 and 7.37

In functional cAMP accumulation assays using COS-7 cells expressing recombinant human receptors, AC 187 antagonizes amylin-induced responses at human AMY1a and AMY3a receptors with pKB values of 7.3 and 7.37, respectively [1]. The compound also antagonizes the human calcitonin receptor with a pKB of 7.15 [1]. Notably, comparative pharmacological profiling indicates that sCT(8-32) does not strongly discriminate between CT and AMY receptors [2], whereas AC187 is a more effective antagonist of AMY responses at AMY receptors [2].

AMY1a receptor AMY3a receptor Functional antagonism cAMP inhibition

sCT(8-32)-Based Antagonists Exhibit Rapid and Complete Binding Reversibility Unlike Full-Length Agonists

Dissociation kinetic studies comparing sCT(8-32) and AC512 (both truncated antagonists) with full-length salmon calcitonin revealed that antagonist binding is rapidly and completely reversible at calcitonin receptors, despite high-affinity binding [1]. In contrast, full-length sCT exhibits poorly reversible binding that requires the active conformation of the receptor [1]. Increasing N-terminal truncation of sCT analogues correlates with a corresponding increase in the rate of peptide dissociation [1].

Receptor binding kinetics Ligand dissociation Irreversible binding

High-Impact Research and Industrial Applications for Salmon Calcitonin (8-32) Reduced (AC 187)


Pharmacological Discrimination of Amylin Receptor Subtypes in Recombinant Expression Systems

AC 187 enables researchers to pharmacologically distinguish between CT, AMY1a, and AMY3a receptors due to its defined pKB profile (7.15 at CT receptor, 7.3 at AMY1a, 7.37 at AMY3a) [1]. This discriminatory capacity is absent in the unmodified sCT(8-32) fragment [2]. Applications include receptor deorphanization studies, functional characterization of RAMP-associated receptor complexes, and validation of cell lines expressing specific receptor subtypes.

In Vivo Studies of Endogenous Amylin Function in Metabolic Regulation

AC 187 is orally bioactive and has been employed in hyperinsulinemic clamp studies in rats, where administration at 30 mg/mL elevated glucagon concentrations, accelerated gastric emptying of fluid, and produced postchallenge hyperglycemia [3]. The 38-fold selectivity for amylin receptors over calcitonin receptors ensures that observed metabolic effects can be attributed specifically to amylin receptor blockade rather than cross-reactivity with related receptor systems.

Neuroprotection Studies Targeting Amyloid-β-Induced Neurotoxicity

AC 187 (10 µM) protects primary rat basal forebrain neurons against apoptosis induced by amyloid-β (1-42) [4]. The compound attenuates the activation of promoter and effector caspases that drive Aβ-induced apoptosis . This application leverages the compound's high-affinity amylin receptor antagonism (IC50 = 0.48 nM) and represents a research avenue distinct from metabolic studies, requiring compound purity and batch-to-batch consistency for reproducible neurotoxicity assays.

Chronic Pain Model Studies Involving Amylin Receptor Signaling

Intrathecal administration of AC 187 (50 µL of a 3 µg/µL solution) increases paw withdrawal thresholds in the von Frey test using a rat model of chronic peripheral neuropathic pain induced by spared nerve injury [4]. This application demonstrates the compound's utility in probing amylin receptor contributions to nociceptive signaling pathways, where receptor selectivity (400-fold over CGRP receptors) is critical for data interpretation.

Technical Documentation Hub

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